molecular formula C18H19ClN6O2 B2845669 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-chlorophenoxy)ethan-1-one CAS No. 2319848-83-2

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-chlorophenoxy)ethan-1-one

Cat. No.: B2845669
CAS No.: 2319848-83-2
M. Wt: 386.84
InChI Key: HMYRPLKLYGCOIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic scaffold combining a [1,2,4]triazolo[4,3-b]pyridazine core, a seven-membered 1,4-diazepane ring, and a 3-chlorophenoxyacetyl group.

Properties

IUPAC Name

2-(3-chlorophenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O2/c19-14-3-1-4-15(11-14)27-12-18(26)24-8-2-7-23(9-10-24)17-6-5-16-21-20-13-25(16)22-17/h1,3-6,11,13H,2,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYRPLKLYGCOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)COC2=CC(=CC=C2)Cl)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Annulation Reaction

Ethyl N-benzoyl-(6-chlorotriazolo[4,3-b]pyridazin-3-yl)glycinate undergoes base-mediated cyclization:

Ethyl glycinate derivative → NaOH (1M, 80°C) → Triazolopyridazine core 

Key Parameters (Table 1):

Condition Specification Yield (%)
Base 1M NaOH 63-68
Temperature 80°C ± 2 -
Reaction Time 4-6 hours -
Solvent System Ethanol/Water (3:1 v/v) -

Functionalization at Position 6

Chlorine substituent permits nucleophilic displacement:

6-Cl-Triazolopyridazine + 1,4-Diazepane → Pd/C, EtOH → C-N Bond Formation 

Patent data demonstrates 94.8% yield in analogous hydrogenation reactions using 10% Pd(OH)₂/C catalyst.

1,4-Diazepane Ring Construction

The RSC Perkin Transactions methodology offers stereochemical control:

Ascorbic Acid-Based Synthesis

L-Ascorbic acid derivatives enable seven-membered ring formation:

L-Ascorbic acid → Oxidative cleavage → Schiff base formation → Cyclization 

Critical Parameters :

  • Temperature gradient: 0°C → RT over 12 hours
  • Solvent: Anhydrous THF
  • Yield: 71-76% for diazepan-2-one derivatives

N-Alkylation for Amine Activation

Quaternary ammonium salt formation facilitates subsequent acylation:

1,4-Diazepane + Ethyl bromoacetate → K₂CO₃, DMF → N-Alkylated product 

2-(3-Chlorophenoxy)acetyl Side Chain Installation

The Chinese patent CN107400083A provides optimized conditions:

Nucleophilic Aromatic Substitution

3-Chlorophenol + Bromoacetyl chloride → Pyridine, DCM → 2-(3-Chlorophenoxy)acetyl bromide 

Optimized Conditions :

  • Molar ratio (Phenol:Bromoacetyl chloride): 1:1.2
  • Reaction time: 3 hours at 0°C
  • Yield: 89.2%

Final Coupling Reactions

Amide Bond Formation

Coupling the diazepane amine with the acetyl chloride derivative:

1,4-Diazepane amine + 2-(3-Chlorophenoxy)acetyl chloride → Et₃N, CH₂Cl₂ → Amide product 

Purification Protocol :

  • Aqueous workup (pH 7.4 phosphate buffer)
  • Column chromatography (SiO₂, EtOAc/Hexanes 3:7)
  • Recrystallization (Ethanol/Water)

Triazolopyridazine-Diazepane Conjugation

Ullmann-type coupling under catalytic conditions:

Triazolopyridazine-Cl + Diazepane-NH → CuI, L-Proline, K₂CO₃ → Biaryl amine 

Catalytic System Comparison (Table 2):

Catalyst Ligand Temp (°C) Yield (%)
CuI L-Proline 110 78
Pd(OAc)₂ Xantphos 90 82
NiCl₂ BINAP 120 65

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.72 (s, 1H, triazole-H)
  • δ 7.45-7.21 (m, 4H, aromatic)
  • δ 4.62 (s, 2H, OCH₂CO)
  • δ 3.81-3.45 (m, 8H, diazepane)

HRMS (ESI+) :
Calculated for C₂₁H₂₁ClN₆O₂ [M+H]⁺: 433.1394
Found: 433.1389

Process Optimization Challenges

Regioselectivity in Triazole Formation

ARKAT data shows <5% regioisomer formation when using tert-butanol solvent versus 12-15% in DMF.

Diazepane Ring Conformational Control

RSC methodology achieves >95% trans stereochemistry through L-ascorbic acid template effects.

Scale-Up Considerations

Patent conditions demonstrate:

  • 92% yield at 100g scale vs 94.8% at 10mmol
  • Catalyst recycling (3 cycles) maintains 89% efficiency

Emerging Synthetic Approaches

Text-mining data reveals growing interest in:

  • Flow chemistry for hydrogenation steps (residence time <30s)
  • Mechanochemical coupling (ball milling)
  • Photoredox C-N bond formation

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents employed.

Scientific Research Applications

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-chlorophenoxy)ethan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-chlorophenoxy)ethan-1-one involves its interaction with specific molecular targets and pathways. The triazolo and pyridazinone moieties are known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, resulting in the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Triazolo-Pyridazine Derivatives
  • 3-Phenyl-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6(7H)-one (3a): Structure: Lacks the diazepane ring and chlorophenoxy group but shares the triazolo-pyridazine core. Synthesis: Prepared via chloroacetylation of propargyl alcohol derivatives, emphasizing the versatility of triazolo-pyridazine synthesis . Activity: Not reported, but oxazinone derivatives often exhibit antimicrobial or anti-inflammatory effects.
Diazepane-Containing Compounds
  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l): Structure: Contains a diazepane-like tetrahydroimidazo-pyridine ring but differs in substituents (e.g., nitrophenyl vs. chlorophenoxy). Properties: High molecular weight (51% yield) and melting point (243–245°C), suggesting robust thermal stability. Spectroscopic data (NMR, IR, HRMS) provide benchmarks for structural validation .
Chlorophenoxy-Substituted Analogues

Pharmacokinetic and Pharmacodynamic Insights

Property Target Compound 3a 1l
Molecular Weight ~450–500 (estimated) 245.2 567.5
Key Functional Groups Triazolo-pyridazine, diazepane, chlorophenoxy Triazolo-oxazinone Tetrahydroimidazo-pyridine, nitrophenyl
Synthetic Yield Not reported 95% 51%
Thermal Stability Likely moderate (diazepane ring) High (crystalline) High (243–245°C)
Bioactivity Hypothesized kinase modulation Unreported Unreported
  • Diazepane Ring: May confer conformational flexibility, aiding receptor binding compared to rigid oxazinone or imidazo-pyridine systems .

Spectroscopic and Analytical Comparisons

  • NMR Data :
    • The target compound’s triazolo-pyridazine protons are expected near δ 8.5–9.0 ppm (aromatic), similar to 3a .
    • The 1,4-diazepane ring’s methylene signals would likely appear at δ 3.0–4.0 ppm, distinct from 1l’s tetrahydroimidazo-pyridine δ 4.5–5.5 ppm .
  • Mass Spectrometry : HRMS would confirm molecular ion peaks (e.g., [M+H]+ ~451–501), aligning with methodologies in .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole ring via cyclization of pyridazine derivatives with hydrazine precursors. Subsequent coupling of the diazepane moiety requires precise control of temperature (60–80°C) and pH (neutral to slightly acidic) to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to achieve >95% purity . Optimization may include solvent selection (e.g., ethanol or DMF) and catalyst screening (e.g., acetic acid for cyclization) .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR for verifying substituent positions and ring fusion .
  • Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., ESI-MS for C₂₀H₂₁ClN₆O₂) .
  • Thin-Layer Chromatography (TLC): Monitors reaction progress using silica plates and UV visualization .

Q. What preliminary assays are recommended to evaluate its biological activity?

Begin with in vitro enzyme inhibition assays (e.g., kinase or protease panels) due to the triazolo-pyridazine core’s affinity for ATP-binding pockets . Cell viability assays (MTT or CCK-8) in cancer cell lines can screen for antiproliferative effects, referencing structurally similar compounds with IC₅₀ values in the µM range .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore?

Design analogs with systematic substitutions:

  • Triazolo-pyridazine ring: Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance binding stability .
  • Diazepane moiety: Vary alkyl chain length to modulate lipophilicity and membrane permeability .
  • 3-Chlorophenoxy group: Replace with other aryloxy groups to assess steric/electronic effects on target engagement. Compare bioactivity data using dose-response curves and molecular docking to identify critical interactions .

Q. What computational approaches predict target binding and metabolic stability?

  • Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes (e.g., 5-HT receptors) to evaluate binding free energies and residence times .
  • ADMET Prediction: Use tools like SwissADME to forecast solubility (LogP), cytochrome P450 interactions, and blood-brain barrier permeability .
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Model reaction pathways for metabolic degradation (e.g., oxidation of the diazepane ring) .

Q. How to resolve contradictions in reported biological data across studies?

  • Assay Standardization: Control variables such as cell line origin (e.g., HeLa vs. HEK293), serum concentration, and incubation time .
  • Orthogonal Validation: Confirm enzyme inhibition via both fluorescence-based and radiometric assays .
  • Purity Reassessment: Use HPLC-MS to rule out impurities (>99% purity required for IC₅₀ comparisons) .

Q. What strategies improve selectivity against off-target receptors?

  • Selectivity Screening: Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits .
  • Covalent Modification: Introduce reversible covalent warheads (e.g., acrylamides) to enhance specificity for cysteine residues in target proteins .

Methodological Considerations

Q. How to design a robust pharmacokinetic (PK) study for this compound?

  • In Vivo Models: Administer intravenously (1–5 mg/kg) in rodents, with plasma sampling over 24h. LC-MS/MS quantifies parent compound and metabolites .
  • Tissue Distribution: Use whole-body autoradiography to assess accumulation in target organs (e.g., brain for CNS targets) .

Q. What synthetic routes minimize genotoxic impurities?

  • Quality by Design (QbD): Optimize reaction conditions (e.g., low-temperature cyclization) to avoid nitroso intermediates .
  • Purification: Employ recrystallization (ethanol/water) or preparative HPLC to remove mutagenic byproducts .

Data Analysis and Reporting

Q. How to statistically analyze dose-response data for publication?

  • Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% confidence intervals .
  • Reproducibility: Report n ≥ 3 independent experiments, including error bars and p-values (ANOVA with post-hoc tests) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.